molecular formula C17H24ClN3O4S B4238013 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B4238013
M. Wt: 401.9 g/mol
InChI Key: YUQSUEARRCJJOT-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a morpholinyl ethyl group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Morpholinyl Ethyl Group: The next step involves the introduction of the morpholinyl ethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide intermediate with 2-chloroethylmorpholine in the presence of a base.

    Addition of the Pyrrolidinylsulfonyl Group: The final step involves the sulfonylation of the benzamide intermediate with pyrrolidine-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group or the morpholinyl ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant anticancer properties. Studies have shown that the compound can inhibit specific cancer cell lines, suggesting a potential role in chemotherapy regimens. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

2. Neuropharmacological Effects
The morpholine and pyrrolidine moieties present in the compound suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. This aligns with findings from related compounds that interact with serotonin and dopamine receptors.

3. Antimicrobial Properties
There is emerging evidence that this compound possesses antimicrobial activity against various pathogens. This could be particularly useful in developing new antibiotics or antifungal agents, especially in an era of increasing antibiotic resistance.

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against human cancer cell lines. Results showed that certain derivatives significantly reduced cell viability, indicating potential for further development as anticancer agents.

Case Study 2: Neuropharmacology
A research team investigated the effects of this compound on anxiety-like behaviors in rodent models. The study demonstrated that administration led to a marked reduction in anxiety-related behaviors, suggesting its potential as a treatment for anxiety disorders.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The morpholinyl and pyrrolidinylsulfonyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide
  • 4-chloro-2-fluorobenzenemethanol
  • 4-(2,5-diethoxy-4-nitrophenyl)morpholine

Uniqueness

4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of both morpholinyl and pyrrolidinylsulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Biological Activity

4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly referred to as a pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C17H22ClN3O3S
  • CAS Number : 838870-15-8
  • SMILES Notation : C1COCCN1CCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N1CCCCC1

Table 1: Structural Information

PropertyValue
Molecular Weight367.89 g/mol
LogP2.5
SolubilitySoluble in DMSO and DMF

Research indicates that compounds containing pyrrolidine and morpholine moieties exhibit diverse biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Neurological Effects : The morpholine component is associated with neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Antimicrobial Efficacy

A study highlighted the antibacterial properties of pyrrolidine derivatives, including the compound . It demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like vancomycin.

Anticancer Research

In vitro studies have indicated that this compound can induce apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntibacterialEffective against MRSA
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neuronal cells

Properties

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O4S/c18-15-4-3-14(13-16(15)26(23,24)21-6-1-2-7-21)17(22)19-5-8-20-9-11-25-12-10-20/h3-4,13H,1-2,5-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQSUEARRCJJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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